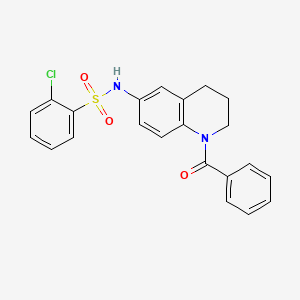

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

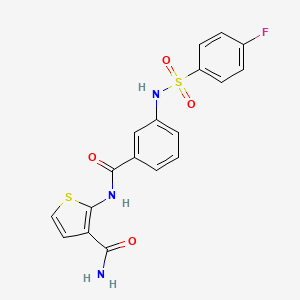

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. Similar compounds can have a wide range of properties depending on their substituents.Aplicaciones Científicas De Investigación

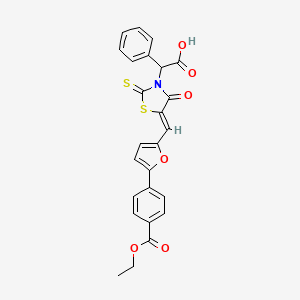

Tetrahydroquinoline Derivatives Synthesis

The synthesis of tetrahydroquinoline derivatives is an area of interest due to their potential biological activities. For instance, a study described the synthesis of tetrahydroquinazoline derivatives via an aza Diels-Alder reaction, highlighting the chemical behavior and structure determination of these compounds based on analytical and spectroscopic data (Cremonesi, Croce, & Gallanti, 2010).

Anticancer Applications

Compounds with the tetrahydroisoquinoline moiety, like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide, have been explored for their anticancer potential. Research has shown that derivatives of tetrahydroisoquinoline exhibit potent cytotoxicity against various cancer cell lines, suggesting their usefulness in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Pro-apoptotic Effects in Cancer Therapy

Another study focused on sulfonamide derivatives, noting their pro-apoptotic effects on cancer cells by activating specific signaling pathways. This research underscores the therapeutic potential of such compounds in cancer treatment, offering insights into their mechanism of action (Cumaoğlu et al., 2015).

Catalytic Applications in Organic Synthesis

Sulfonamide derivatives have also been explored for their catalytic properties in organic synthesis. For example, research involving the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides demonstrated their effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights the utility of such compounds in facilitating chemical reactions, thereby expanding their application in synthetic chemistry (Dayan et al., 2013).

Antimicrobial Agents

The antimicrobial properties of quinoline clubbed with sulfonamide moiety have been investigated, revealing significant activity against Gram-positive bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYGMLSDRNGILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

amino}acetamide](/img/structure/B2734833.png)

![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)